molecular formula C8H17NS B13248866 2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine

2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine

Cat. No.: B13248866
M. Wt: 159.29 g/mol
InChI Key: GPDNIOBZEIZVJS-UHFFFAOYSA-N
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Description

2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine is a chemical compound with the molecular formula C8H17NS It is characterized by a pyrrolidine ring substituted with a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with a suitable propan-2-ylsulfanyl precursor. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 2-chloropropane-2-thiol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfur group, yielding simpler pyrrolidine derivatives.

    Substitution: The propan-2-ylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrrolidine derivatives without the sulfur group.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfur-containing compounds is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the propan-2-ylsulfanyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound without the propan-2-ylsulfanyl group.

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

    Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.

Uniqueness

2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other pyrrolidine derivatives, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

2-(propan-2-ylsulfanylmethyl)pyrrolidine

InChI

InChI=1S/C8H17NS/c1-7(2)10-6-8-4-3-5-9-8/h7-9H,3-6H2,1-2H3

InChI Key

GPDNIOBZEIZVJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1CCCN1

Origin of Product

United States

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